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molecular formula C13H8N6 B1683209 Topiroxostat CAS No. 577778-58-6

Topiroxostat

Cat. No. B1683209
M. Wt: 248.24 g/mol
InChI Key: UBVZQGOVTLIHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428488B2

Procedure details

Water (82 mL), 2-butanol (8.2 mL), and phosphoric acid (4.00 g) were added to 4-pyridinecarboxylic acid N′-(2-cyanopyridine-4-carbonimidoyl)hydrazide (4) (9.25 g), and the mixture was stirred at 80° C. for 8 hours. The reaction mixture was cooled to room temperature, and precipitated crystals were recovered through filtration. The crystals were washed with a water-2-butanol (10:1) mixture (92.5 mL). The thus-washed crystal were dried at 80° C. for 13 hours under reduced pressure, to thereby yield 7.89 g of 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (1).
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
4-pyridinecarboxylic acid N′-(2-cyanopyridine-4-carbonimidoyl)hydrazide
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.P(=O)(O)(O)O.[C:7]([C:9]1[CH:14]=[C:13]([C:15]([NH:17][NH:18][C:19]([C:21]2[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=2)=O)=[NH:16])[CH:12]=[CH:11][N:10]=1)#[N:8]>CC(O)CC>[N:24]1[CH:25]=[CH:26][C:21]([C:19]2[NH:18][N:17]=[C:15]([C:13]3[CH:12]=[CH:11][N:10]=[C:9]([C:7]#[N:8])[CH:14]=3)[N:16]=2)=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
82 mL
Type
reactant
Smiles
O
Name
Quantity
4 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
4-pyridinecarboxylic acid N′-(2-cyanopyridine-4-carbonimidoyl)hydrazide
Quantity
9.25 g
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)C(=N)NNC(=O)C1=CC=NC=C1
Name
Quantity
8.2 mL
Type
solvent
Smiles
CC(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were recovered through filtration
WASH
Type
WASH
Details
The crystals were washed with a water-2-butanol (10:1) mixture (92.5 mL)
CUSTOM
Type
CUSTOM
Details
The thus-washed crystal were dried at 80° C. for 13 hours under reduced pressure
Duration
13 h

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
N1=CC=C(C=C1)C1=NC(=NN1)C1=CC(=NC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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